molecular formula C22H18N4O4 B2995721 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921575-16-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2995721
CAS No.: 921575-16-8
M. Wt: 402.41
InChI Key: OIGRUUGDESDVMR-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects.

Chemical Structure and Properties

The compound features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety fused with a pyrazolo[4,3-c]pyridine structure. Its molecular formula is C21H20N4O3C_{21}H_{20}N_4O_3, and it has a molecular weight of 376.41 g/mol. The presence of multiple functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related pyrazolo compounds could induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that derivatives containing the benzo[d]dioxin structure possess activity against several bacterial strains. For example, compounds with similar scaffolds have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Induction : The compound might increase oxidative stress within cells, leading to cell death in cancerous or pathogenic cells.

Case Study 1: Anticancer Activity

In a recent experimental study, the compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells compared to the control group .

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
107515
255030
502560

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy against E. coli and S. aureus using disc diffusion methods. The compound exhibited clear inhibition zones at concentrations of 50 µg/disc and higher.

Bacterial StrainInhibition Zone (mm) at 50 µg/disc
E. coli15
S. aureus20

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-25-12-16(21(27)23-14-7-8-18-19(11-14)30-10-9-29-18)20-17(13-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRUUGDESDVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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